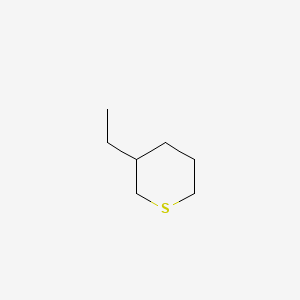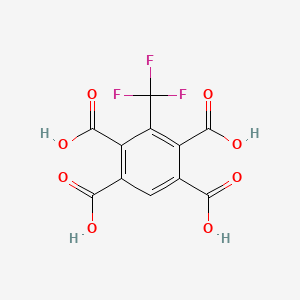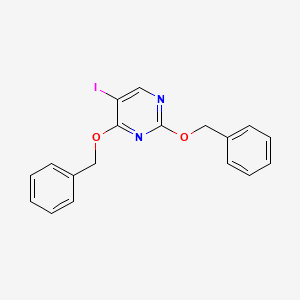
Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH is a synthetic peptide derivative used primarily in solid-phase peptide synthesis. The compound is composed of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, aspartic acid with a tert-butyl ester (OtBu) protecting group, N-(2-hydroxy-4-methoxybenzyl) (Hmb) protecting group, and glycine. This combination of protecting groups and amino acids makes it a valuable reagent in the synthesis of complex peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH typically involves multiple steps:
Fmoc Protection: The amino group of aspartic acid is protected with the Fmoc group using Fmoc-Cl in the presence of a base like sodium carbonate.
OtBu Protection: The carboxyl group of aspartic acid is protected with tert-butyl ester using tert-butyl alcohol and a strong acid like hydrochloric acid.
Hmb Protection: The hydroxyl group of 2-hydroxy-4-methoxybenzyl is introduced to the aspartic acid derivative.
Glycine Coupling: Glycine is coupled to the protected aspartic acid derivative using standard peptide coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase synthesis allows for the efficient assembly of the peptide chain, followed by cleavage and deprotection steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH undergoes several types of chemical reactions:
Deprotection: Removal of protecting groups under specific conditions.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Cleavage: Separation of the peptide from the solid support.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (Dimethylformamide) is commonly used to remove the Fmoc group.
Coupling: HBTU and DIPEA are used for peptide bond formation.
Cleavage: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove side-chain protecting groups.
Major Products Formed
The major products formed from these reactions are the desired peptides with specific sequences, free from protecting groups and ready for further applications.
Scientific Research Applications
Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: For the development of peptide-based therapeutics and diagnostic tools.
Industry: In the production of synthetic peptides for various applications, including cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH involves its role as a protected amino acid derivative in peptide synthesis. The protecting groups prevent unwanted side reactions during the synthesis process, ensuring the correct assembly of the peptide chain. The Fmoc group is removed under basic conditions, allowing for the sequential addition of amino acids. The OtBu and Hmb groups are removed under acidic conditions, yielding the final peptide product.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp(OtBu)-OH: Similar but lacks the Hmb and glycine components.
Fmoc-Gly-OH: Contains only the Fmoc-protected glycine.
Fmoc-Asp(OtBu)-N(Hmb)-OH: Similar but lacks the glycine component.
Uniqueness
Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH is unique due to its combination of protecting groups and amino acids, making it particularly useful in the synthesis of complex peptides. The presence of the Hmb group provides additional protection, allowing for the synthesis of peptides with sensitive sequences.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C34H37NO9 |
|---|---|
Molecular Weight |
603.7 g/mol |
IUPAC Name |
2-[[(2S)-2-[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C34H37NO9/c1-34(2,3)44-32(40)16-22(33(41)35(19-30(37)38)18-21-13-14-23(42-4)17-29(21)36)15-31(39)43-20-28-26-11-7-5-9-24(26)25-10-6-8-12-27(25)28/h5-14,17,22,28,36H,15-16,18-20H2,1-4H3,(H,37,38)/t22-/m0/s1 |
InChI Key |
LWUSYGZNOXUICZ-QFIPXVFZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)N(CC4=C(C=C(C=C4)OC)O)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)N(CC4=C(C=C(C=C4)OC)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Methoxymethyl)imidazo[1,2-A]pyrimidine](/img/structure/B13099562.png)
![4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099567.png)

![Imidazo[1,5-a][1,3,5]triazine](/img/structure/B13099584.png)

![N-((2Z)-3-(dimethylamino)-2-{[(1E)-(dimethylamino)methylene]amino}prop-2-en-1-ylidene)-N-methylmethanaminium hexafluorophosphate](/img/structure/B13099600.png)
![3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B13099602.png)


![5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13099621.png)
![(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol](/img/structure/B13099622.png)
